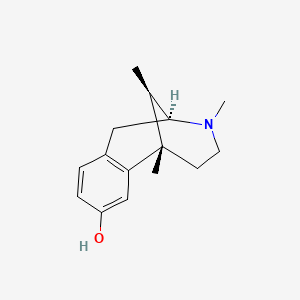
trans-(+)-Metazocine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-(+)-Metazocine: is a synthetic opioid analgesic belonging to the benzomorphan class of compounds. It is known for its potent analgesic properties and has been studied for its potential use in pain management. The compound exhibits stereoisomerism, with the trans-(+)-isomer being one of the active forms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-(+)-Metazocine typically involves the following steps:
Formation of the Benzomorphan Core: The initial step involves the synthesis of the benzomorphan core structure. This can be achieved through a series of cyclization reactions starting from appropriate precursors such as phenethylamines.
Introduction of the Trans Configuration: The trans configuration is introduced through stereoselective synthesis methods. This can involve the use of chiral catalysts or specific reaction conditions that favor the formation of the trans isomer.
Functional Group Modifications: Subsequent steps involve the introduction of functional groups to achieve the desired pharmacological properties. This can include the addition of hydroxyl, methyl, or other substituents.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: trans-(+)-Metazocine can undergo oxidation reactions, particularly at the nitrogen atom in the benzomorphan ring. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be used to modify the functional groups on this compound. For example, catalytic hydrogenation can reduce double bonds or nitro groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as hydroxyl or halogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as hydroxide ions, halides, or amines.
Major Products Formed:
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of reduced analogs with modified functional groups.
Substitution: Formation of substituted benzomorphan derivatives with different pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Chemistry: trans-(+)-Metazocine is used as a reference compound in the study of opioid receptor binding and activity. It serves as a model compound for understanding the structure-activity relationships of benzomorphan opioids.
Biology: In biological research, this compound is used to investigate the mechanisms of opioid receptor activation and signal transduction. It helps in elucidating the pathways involved in pain modulation and analgesia.
Medicine: The compound has potential applications in pain management, particularly for chronic pain conditions. It is studied for its efficacy and safety profile compared to other opioid analgesics.
Industry: In the pharmaceutical industry, this compound is used in the development of new analgesic drugs. Its unique properties make it a valuable lead compound for designing novel pain-relief medications.
Wirkmechanismus
trans-(+)-Metazocine exerts its effects primarily through interaction with opioid receptors in the central nervous system. It binds to the mu-opioid receptor, leading to the activation of G-protein coupled receptor pathways. This results in the inhibition of adenylate cyclase, reduction of cyclic AMP levels, and subsequent modulation of ion channels. The overall effect is the inhibition of neurotransmitter release and the reduction of pain perception.
Vergleich Mit ähnlichen Verbindungen
Pentazocine: Another benzomorphan opioid with analgesic properties.
Cyclazocine: A benzomorphan compound with mixed agonist-antagonist activity at opioid receptors.
Phenazocine: A potent analgesic with a similar structure to trans-(+)-Metazocine.
Uniqueness: this compound is unique due to its specific stereochemistry, which influences its binding affinity and activity at opioid receptors. Compared to other benzomorphan opioids, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a distinct compound in its class.
Eigenschaften
CAS-Nummer |
64023-94-5 |
|---|---|
Molekularformel |
C15H21NO |
Molekulargewicht |
231.33 g/mol |
IUPAC-Name |
(1S,9S,13R)-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C15H21NO/c1-10-14-8-11-4-5-12(17)9-13(11)15(10,2)6-7-16(14)3/h4-5,9-10,14,17H,6-8H2,1-3H3/t10-,14-,15-/m0/s1 |
InChI-Schlüssel |
YGSVZRIZCHZUHB-LKTVYLICSA-N |
Isomerische SMILES |
C[C@H]1[C@@H]2CC3=C([C@]1(CCN2C)C)C=C(C=C3)O |
Kanonische SMILES |
CC1C2CC3=C(C1(CCN2C)C)C=C(C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



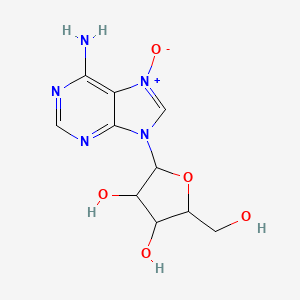
![2-[(3-Hydroxy-24-oxocholan-24-yl)amino]ethane-1-sulfonic acid](/img/structure/B10795270.png)
![[1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 2-phenylacetate](/img/structure/B10795281.png)
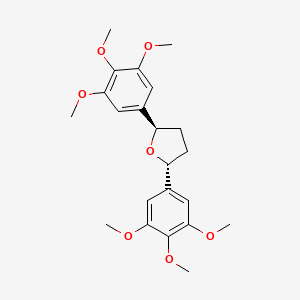
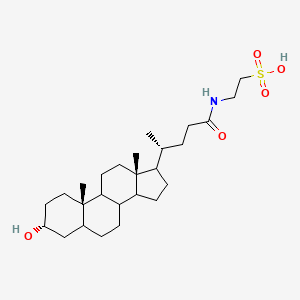
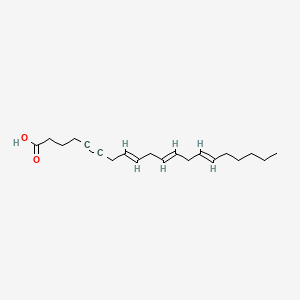
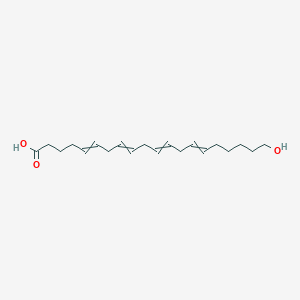
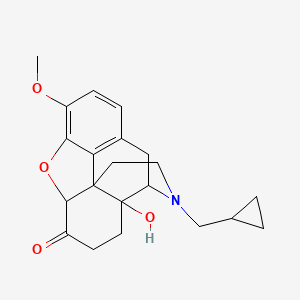
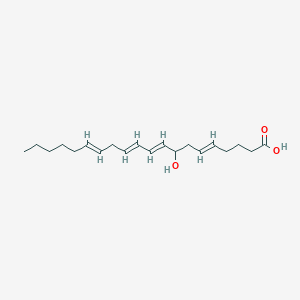
![Methyl [1-(octadecylcarbamoyloxy)-3-[4-(1,3-thiazol-3-ium-3-yl)butoxy]propan-2-yl] carbonate;iodide](/img/structure/B10795334.png)
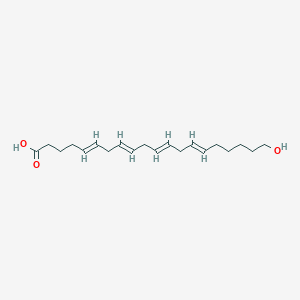
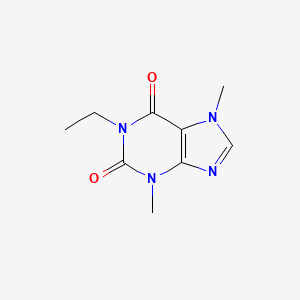
![7-[3-(3-Hydroxy-4-phenylpent-1-enyl)-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B10795344.png)
